molecular formula C8H6F5NO B6207657 [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol CAS No. 2703779-84-2

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol

Cat. No. B6207657
CAS RN: 2703779-84-2
M. Wt: 227.1
InChI Key:
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Description

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol, also known as 6-pFEP or 6-PFEP, is a synthetic compound that has been used in various scientific research applications. It is a derivative of pyridine, which is a six-membered aromatic heterocyclic organic compound. 6-pFEP is a colorless, volatile liquid with a distinctive odor and a melting point of -111.7 °C. It is soluble in most organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). Due to its unique properties, 6-pFEP has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has been used in various scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the effects of drugs and other compounds on cellular processes. Additionally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has been used to study the effects of environmental toxins on the body. Finally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has been used to study the effects of radiation on cells and tissues.

Mechanism of Action

The mechanism of action of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is not fully understood. However, it is believed that [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol binds to proteins and enzymes, thereby altering their structure and function. It is also believed that [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol binds to receptors on the surface of cells, thereby altering their behavior. Additionally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is believed to interact with DNA, RNA, and other nucleic acids, thereby altering gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol are not fully understood. However, it is believed that [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has the potential to alter the structure and function of proteins, enzymes, and other biological molecules. Additionally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has the potential to alter the behavior of cells and tissues. Finally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has the potential to alter gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol in laboratory experiments include its low cost and its ability to bind to proteins, enzymes, and other biological molecules. Additionally, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is relatively non-toxic and has a low melting point, making it easy to handle and store. The main limitation of using [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol in laboratory experiments is its volatility, which can make it difficult to work with in some applications.

Future Directions

For the use of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol in scientific research include the development of new methods for synthesizing [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol, the development of new methods for studying the structure and function of proteins, enzymes, and other biological molecules, the development of new methods for studying the effects of drugs and other compounds on cellular processes, the development of new methods for studying the effects of environmental toxins on the body, the development of new methods for studying the effects of radiation on cells and tissues, and the development of new methods for studying the biochemical and physiological effects of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol. Additionally, future research should focus on the development of new methods for analyzing and quantifying the effects of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol on biological systems.

Synthesis Methods

[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol can be synthesized using a variety of methods, including the Mitsunobu reaction, the Grignard reaction, and the Wittig reaction. In the Mitsunobu reaction, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is synthesized by reacting pyridine with 1,1,2,2,2-pentafluoroethyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. In the Grignard reaction, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is synthesized by reacting pyridine with 1,1,2,2,2-pentafluoroethyl bromide in the presence of magnesium and a suitable solvent, such as diethyl ether. Finally, in the Wittig reaction, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is synthesized by reacting pyridine with 1,1,2,2,2-pentafluoroethyl chloride in the presence of a suitable base, such as potassium tert-butoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol involves the reaction of 3-cyanopyridine with pentafluoroethylmagnesium bromide followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "3-cyanopyridine", "pentafluoroethylmagnesium bromide", "lithium aluminum hydride" ], "Reaction": [ "Add pentafluoroethylmagnesium bromide to a solution of 3-cyanopyridine in anhydrous ether at -78°C and stir for 2 hours.", "Warm the reaction mixture to room temperature and quench with saturated ammonium chloride solution.", "Extract the organic layer with ethyl acetate and dry over magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Dissolve the crude product in dry tetrahydrofuran and add lithium aluminum hydride slowly.", "Stir the reaction mixture at room temperature for 2 hours and then quench with saturated ammonium chloride solution.", "Extract the organic layer with ethyl acetate and dry over magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the final product [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol." ] }

CAS RN

2703779-84-2

Molecular Formula

C8H6F5NO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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